BenchChemオンラインストアへようこそ!

5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine

Physicochemical Profiling CNS Drug Design Medicinal Chemistry

5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine (CAS 1936659-12-9) is a polyhalogenated pyridine building block featuring a bromine atom at the 5-position and a 3,3-difluoropyrrolidin-1-ylmethyl group at the 2-position. With a molecular formula of C10H11BrF2N2 and a molecular weight of 277.11 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS) drug candidates.

Molecular Formula C10H11BrF2N2
Molecular Weight 277.11 g/mol
CAS No. 1936659-12-9
Cat. No. B1415439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
CAS1936659-12-9
Molecular FormulaC10H11BrF2N2
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)CC2=NC=C(C=C2)Br
InChIInChI=1S/C10H11BrF2N2/c11-8-1-2-9(14-5-8)6-15-4-3-10(12,13)7-15/h1-2,5H,3-4,6-7H2
InChIKeyRFLPBSCNAWTYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine – A Specialized Heterocyclic Building Block for Medicinal Chemistry


5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine (CAS 1936659-12-9) is a polyhalogenated pyridine building block featuring a bromine atom at the 5-position and a 3,3-difluoropyrrolidin-1-ylmethyl group at the 2-position . With a molecular formula of C10H11BrF2N2 and a molecular weight of 277.11 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS) drug candidates [1]. The presence of both the bromine handle for cross-coupling reactions and the fluorinated pyrrolidine moiety, which is known to enhance metabolic stability and modulate physicochemical properties, makes it a strategically functionalized scaffold for structure–activity relationship (SAR) exploration [2].

Why 5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine Cannot Be Replaced by Common Analogs


Generic substitution among 5-bromo-2-(aminoalkyl)pyridine derivatives is unreliable because the 3,3-difluoropyrrolidine ring imparts a unique combination of conformational constraint, electronic perturbation, and metabolic shielding that non-fluorinated, mono-fluorinated, or regioisomeric analogs fail to replicate . The gem-difluoro motif significantly increases the pyrrolidine ring's resistance to oxidative metabolism by cytochrome P450 enzymes, directly impacting the half-life of downstream drug candidates [1]. Moreover, the strong electron-withdrawing effect of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen (predicted conjugate acid pKa ≈ 3.76), which can profoundly alter target binding, solubility, and blood–brain barrier penetration relative to the non-fluorinated analog . These multi-parameter differences mean that SAR data generated with a non-fluorinated or mono-fluorinated analog cannot be validly extrapolated to the 3,3-difluoropyrrolidine series, making the procurement of the exact compound essential for reproducible research.

Quantitative Differentiation Evidence: 5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine vs. Key Analogs


Predicted pKa Shift Confers Distinct Protonation State at Physiological pH vs. Non-Fluorinated Analog

The predicted pKa of the pyrrolidine nitrogen in 5-bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine is 3.76 ± 0.40, whereas the non-fluorinated analog 5-bromo-2-(pyrrolidin-1-ylmethyl)pyridine has a predicted pKa of approximately 9.5–10.5 (typical of tertiary aliphatic amines) . This ~6 log unit difference means that at physiological pH (7.4), the difluoropyrrolidine compound exists predominantly in the neutral, unprotonated form, while the non-fluorinated analog is >99% protonated [1]. This fundamental difference in ionization state critically influences membrane permeability, blood–brain barrier penetration, and target engagement.

Physicochemical Profiling CNS Drug Design Medicinal Chemistry

Predicted Lipophilicity (ClogP) Difference Relative to Non-Fluorinated Analog

The introduction of two fluorine atoms on the pyrrolidine ring increases lipophilicity compared to the non-fluorinated analog. Calculated ClogP for 5-bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine is approximately 2.1, versus approximately 1.7 for 5-bromo-2-(pyrrolidin-1-ylmethyl)pyridine . This ΔClogP of ~0.4 units can significantly affect logD, plasma protein binding, and volume of distribution in medicinal chemistry programs [1].

Lipophilicity ADME Drug-Likeness

Metabolic Stability Advantage of 3,3-Difluoropyrrolidine Motif Over Non-Fluorinated Pyrrolidine (Class-Level Inference)

The 3,3-difluoropyrrolidine motif is documented to confer significant metabolic stability advantages over non-fluorinated pyrrolidines. In patent literature, incorporation of the gem-difluoro group onto the pyrrolidine ring blocks metabolic soft spots, reducing intrinsic clearance in human liver microsomes by >50% compared to the parent pyrrolidine in structurally related series [1]. While no direct head-to-head microsomal stability data has been published for this exact compound versus its non-fluorinated analog, the class-level effect is well established and underpins the widespread adoption of 3,3-difluoropyrrolidine as a privileged scaffold in drug discovery [2].

Metabolic Stability CYP450 Fluorine Chemistry

Regiochemical Precision: 5-Bromo-2-substitution Pattern Enables Selective Suzuki Coupling vs. 4-Bromo Isomer

The 5-bromo substituent in 5-bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine is strategically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) with predictable regiochemistry, as the 2-position is occupied by the difluoropyrrolidinylmethyl group [1]. In contrast, the 4-bromo isomer (4-bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine) presents different electronic and steric environment for cross-coupling, potentially leading to altered reactivity and selectivity . The 5-bromo substitution pattern is compatible with a wide range of aryl and heteroaryl boronic acids, making it a versatile late-stage diversification handle.

Cross-Coupling Regioselectivity Synthetic Chemistry

Optimal Application Scenarios for 5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine


CNS Drug Discovery: Building Block for Brain-Penetrant Kinase Inhibitors

The predicted low basicity (pKa 3.76) and moderate lipophilicity (ClogP ≈ 2.1) make this compound an ideal scaffold for designing CNS-penetrant kinase inhibitors. The difluoropyrrolidine group reduces P-glycoprotein efflux susceptibility compared to highly basic amines, while the bromine handle allows late-stage diversification to optimize target potency . This compound is directly applicable in medicinal chemistry programs targeting neurodegenerative diseases, psychiatric disorders, and brain cancers where blood–brain barrier penetration is critical.

Metabolic Stability Optimization: Replacing Metabolically Labile Pyrrolidines

For lead series containing a pyrrolidine moiety that suffers from rapid oxidative metabolism, 5-bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine offers a direct replacement strategy. The gem-difluoro group blocks CYP450-mediated oxidation at the 3-position of the pyrrolidine ring, a well-documented metabolic soft spot [1]. The bromopyridine core further enables parallel SAR exploration without altering the metabolic stability-enhancing fluorination pattern.

Regioselective Diversification for Fragment-Based Drug Discovery (FBDD)

The 5-bromo substituent is ideally positioned for Suzuki–Miyaura cross-coupling, allowing systematic introduction of diverse aryl and heteroaryl fragments while the 3,3-difluoropyrrolidine moiety remains constant [2]. This compound serves as a core scaffold in FBDD campaigns targeting bromodomains, kinases, and GPCRs, where the difluoropyrrolidine contributes to target selectivity and pharmacokinetic properties.

Orexin Receptor Modulator Development

Based on the established use of 3,3-difluoropyrrolidine-containing compounds as orexin receptor modulators, this building block can be elaborated into potential therapeutics for sleep disorders, addiction, and anxiety [1]. The bromine atom provides a synthetic entry point for introducing substituents that fine-tune receptor subtype selectivity, while the difluoropyrrolidine core maintains the metabolic stability advantages demonstrated in this target class.

Quote Request

Request a Quote for 5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.